molecular formula C12H22O2 B12512151 Hex-2-EN-1-YL hexanoate

Hex-2-EN-1-YL hexanoate

Cat. No.: B12512151
M. Wt: 198.30 g/mol
InChI Key: UQPLEMTXCSYMEK-UHFFFAOYSA-N
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Description

It is a colorless liquid with a fruity aroma, commonly used in the flavor and fragrance industry . This compound is naturally found in various fruits and plants, contributing to their characteristic scents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-2-EN-1-YL hexanoate can be synthesized through the esterification of hexanoic acid with hex-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:

Hexanoic acid+Hex-2-en-1-olHex-2-EN-1-YL hexanoate+Water\text{Hexanoic acid} + \text{Hex-2-en-1-ol} \rightarrow \text{this compound} + \text{Water} Hexanoic acid+Hex-2-en-1-ol→Hex-2-EN-1-YL hexanoate+Water

Industrial Production Methods: In an industrial setting, the esterification process is often carried out using a continuous flow reactor to ensure high efficiency and yield. The reaction conditions are optimized to maintain a steady state, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Hex-2-EN-1-YL hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexanoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol and acid.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

Hex-2-EN-1-YL hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hex-2-EN-1-YL hexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. At the molecular level, the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Hex-2-EN-1-YL hexanoate can be compared with other similar esters, such as:

    Hexyl hexanoate: Similar fruity aroma but differs in the position of the double bond.

    Hex-3-EN-1-YL hexanoate: Another isomer with a double bond at a different position, leading to variations in scent and reactivity.

    Octyl hexanoate: Longer carbon chain, resulting in a different olfactory profile.

This compound is unique due to its specific double bond position, which influences its chemical reactivity and sensory properties .

Properties

IUPAC Name

hex-2-enyl hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPLEMTXCSYMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC=CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866319
Record name Hex-2-en-1-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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